molecular formula C23H27N5O2S B2475555 N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893273-27-3

N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2475555
CAS RN: 893273-27-3
M. Wt: 437.56
InChI Key: MCJABDIWCVKETJ-UHFFFAOYSA-N
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Description

“N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines, which are heterocyclic compounds containing a triazolo ring fused to a quinazoline ring system . The molecular formula of this compound is C21H15N5O2S and it has a molecular weight of 401.44 .


Molecular Structure Analysis

Triazoloquinazolines are characterized by a five-membered triazole ring fused to a quinazoline ring system. The triazole ring contains two carbon atoms and three nitrogen atoms . The exact molecular structure of “this compound” would require more specific information or computational analysis for accurate determination.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For “this compound”, the molecular formula is C21H15N5O2S and the molecular weight is 401.44 . Other properties such as solubility, melting point, boiling point, etc., are not specified in the available literature.

Scientific Research Applications

Synthetic Chemistry Applications

Triazoloquinazolines and related heterocycles have been extensively investigated for their synthetic and structural versatility. For instance, Crabb et al. (1999) explored the preparation and molecular rearrangements of triazoloquinazolinium betaines, providing insights into the complex chemistry of these compounds and their potential as synthetic intermediates (Crabb et al., 1999). Al-Salahi (2010) reported on the synthesis of phenyl-substituted triazoloquinazolines, highlighting the potential for creating a wide range of derivatives for further pharmacological evaluation (Al-Salahi, 2010).

Pharmacological Applications

The triazoloquinazoline scaffold has been associated with a variety of biological activities, including anticancer, antimicrobial, and receptor antagonist properties. Reddy et al. (2015) synthesized triazoloquinoline derivatives and evaluated their anticancer activity, demonstrating the potential of these compounds in cancer treatment (Reddy et al., 2015). Furthermore, Ivachtchenko et al. (2010) discussed the solution-phase synthesis of substituted triazoloquinazolines as selective serotonin 5-HT(6) receptor antagonists, indicating their potential in treating neurological disorders (Ivachtchenko et al., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For “N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine”, specific safety and hazard information is not available in the literature .

Future Directions

Triazoloquinazolines are a class of compounds with diverse biological activities and potential applications in drug discovery . Future research could focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad biological activity of triazole compounds , it is likely that multiple pathways could be affected.

Result of Action

Given the broad biological activity of triazole compounds , it is likely that the compound could have multiple effects at the molecular and cellular level.

properties

IUPAC Name

3-(benzenesulfonyl)-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-16(2)14-27(15-17(3)4)21-19-12-8-9-13-20(19)28-22(24-21)23(25-26-28)31(29,30)18-10-6-5-7-11-18/h5-13,16-17H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJABDIWCVKETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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